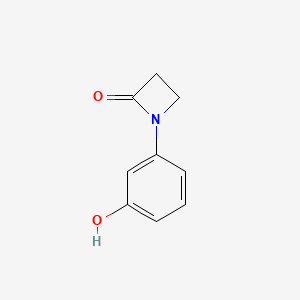

1-(3-Hydroxyphenyl)azetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Hydroxyphenyl)azetidin-2-one” is a chemical compound with the CAS Number: 76228-01-8 . It has a molecular weight of 163.18 . The compound is typically stored at room temperature and has a purity of 95%. It is usually found in powder form .

Synthesis Analysis

The synthesis of azetidin-2-one derivatives has been a subject of research due to their ubiquity in natural products and importance in medicinal chemistry . For instance, one study describes the synthesis of 3-ethyl-3(4-hydroxyphenyl)-2-(4-substituted phenyl)isothiazolidin-4-one and 3-chloro-1-(4-substituted phenyl)-4-ethyl-(4-hydroxyphenyl)azetidin-2-one derivatives from Schiff bases .Scientific Research Applications

Antitumor Activity

1-(3-Hydroxyphenyl)azetidin-2-one and related compounds have been explored for their potential as antitumor agents. For example, Greene et al. (2016) synthesized a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which included compounds like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one. These compounds demonstrated potent antiproliferative effects in MCF-7 breast cancer cells and disrupted microtubular structures, leading to apoptosis and G2/M arrest. One compound in particular, 90b, showed significant promise due to its minimal cytotoxicity and potent GI50 value against the NCI60 cell line screen, suggesting its potential for clinical development (Greene et al., 2016).

Antimicrobial Properties

Azetidin-2-ones, including derivatives of this compound, have been investigated for their antimicrobial properties. Saeed et al. (2020) synthesized a novel azetidin-2-one compound with significant antimicrobial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Salmonella sp. The compound also demonstrated cytotoxicity activity and an acceptable median lethal dose (LD50), indicating its potential for antimicrobial applications (Saeed et al., 2020).

Cholesterol Absorption Inhibition

Compounds based on azetidin-2-one structures have been studied for their role in inhibiting cholesterol absorption. Rosenblum et al. (1998) discovered SCH 58235, a potent inhibitor of intestinal cholesterol absorption, based on the 2-azetidinone structure. This compound showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model, indicating its potential as a cholesterol-lowering agent (Rosenblum et al., 1998).

Biochemical Analysis

Biochemical Properties

Azetidin-2-ones are known to interact with various enzymes and proteins

Cellular Effects

It is known that azetidin-2-ones can have significant effects on cells

Molecular Mechanism

It is known that azetidin-2-ones can have binding interactions with biomolecules and can influence enzyme activity

Properties

IUPAC Name |

1-(3-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXURDQRWXVEQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2354710.png)

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2354711.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2354716.png)

![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2354718.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)